molecular formula C17H15ClN2O4 B5777241 N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B5777241
M. Wt: 346.8 g/mol
InChI Key: MSHYNCFWFLHCOL-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. CNPA has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of biochemistry and pharmacology.

Mechanism of Action

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is a substrate for epoxide hydrolases, which catalyze the hydrolysis of epoxides to form diols. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide involves the formation of a covalent bond between the epoxide and the enzyme, followed by the hydrolysis of the epoxide to form a diol.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of epoxide hydrolases, which can lead to the accumulation of epoxides in the body. This can have toxic effects on the body, as epoxides are known to be carcinogenic and mutagenic.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages as a tool for scientific research. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is stable and easy to handle, making it a convenient substrate for enzyme assays. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is also readily available and relatively inexpensive. However, N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has some limitations as well. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is not a physiological substrate for epoxide hydrolases, which can limit its relevance to the study of the metabolism of drugs and toxins in the body.

Future Directions

There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. One area of research is the development of new inhibitors of epoxide hydrolases based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. Another area of research is the study of the metabolism of drugs and toxins in the body using more physiologically relevant substrates for epoxide hydrolases. Additionally, the use of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide in the development of new drugs and therapies is an area of potential future research.

Synthesis Methods

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is synthesized through a series of chemical reactions starting with 4-chloro-3-nitroaniline and 4-ethoxyphenylacetic acid. The reaction involves the use of various reagents and catalysts, and the final product is purified through recrystallization.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is commonly used as a substrate for enzymes such as epoxide hydrolases, which are involved in the metabolism of various drugs and toxins in the body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has also been used to study the mechanism of action of various drugs and toxins.

properties

IUPAC Name

(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYNCFWFLHCOL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

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